![molecular formula C21H26N2O3S B6511553 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 922115-47-7](/img/structure/B6511553.png)
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide” is complex, with a THIQ core and additional functional groups. The THIQ core is a secondary amine with the chemical formula C9H11N .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are diverse and complex. Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学的研究の応用
- THIQ analogs exhibit potent antimicrobial properties against various infective pathogens. Researchers have explored their potential as novel antibiotics and antifungal agents .
- THIQ-based compounds have demonstrated neuroprotective effects. They modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress .
- THIQ derivatives exhibit antitumor activity. Their impact on cancer cell proliferation, apoptosis, and angiogenesis has been studied .
- Some THIQ compounds possess analgesic properties by interacting with opioid receptors. They may offer alternatives to traditional pain management .
- THIQs serve as scaffolds for designing enzyme inhibitors. For instance, N-phenyl-THIQs have been explored as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a target in hormone-related cancers .
- Researchers employ various synthetic routes to access THIQs. Common strategies involve cyclization reactions and functional group manipulations .
Antimicrobial Activity
Neuroprotection and Neurodegenerative Disorders
Anticancer Properties
Analgesic and Anti-Inflammatory Effects
Enzyme Inhibition and Drug Design
Synthetic Strategies and Core Scaffold Construction
作用機序
Target of Action
The primary target of 4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is the 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands . It is expressed in malignant cells and plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound likely interacts with its target enzyme, influencing its activity and leading to changes in the cellular environment.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of steroidal nuclear receptor ligands, given its interaction with 17β-Hydroxysteroid dehydrogenases . The downstream effects of this interaction could include alterations in the levels of active estradiol, potentially impacting the progression of estrogen-dependent diseases .
Pharmacokinetics
It is known that thiqs have a broad range of pharmacological activities , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on the activity of 17β-Hydroxysteroid dehydrogenases . By interacting with this enzyme, the compound could potentially alter the balance of steroidal nuclear receptor ligands within the cell, impacting cellular processes and disease progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, THIQs are known to be widely distributed among plants, foods, and in the environment . Some of them are present in the mammalian brain and have the ability to cross the blood–brain barrier (BBB) . .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(12-6-9-18-7-2-1-3-8-18)22-14-16-27(25,26)23-15-13-19-10-4-5-11-20(19)17-23/h1-5,7-8,10-11H,6,9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWASUFNMBDGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

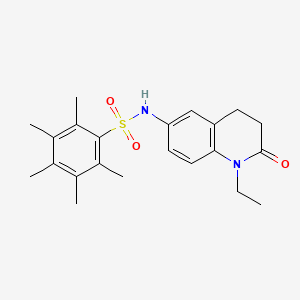
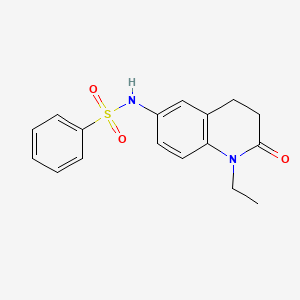
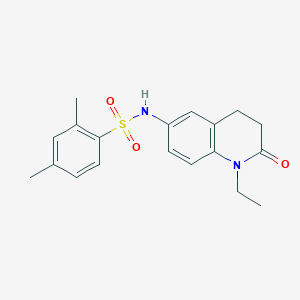
![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6511498.png)
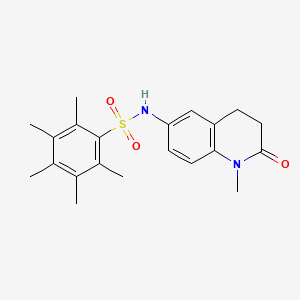
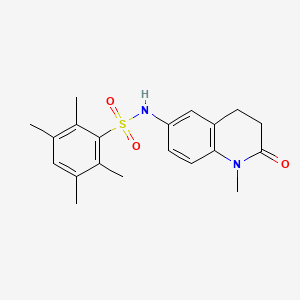
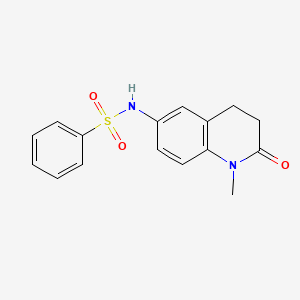
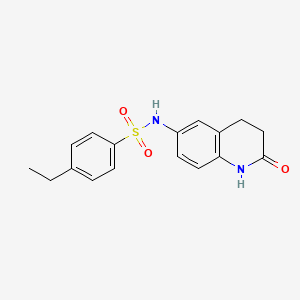
![N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511535.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511550.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6511561.png)
![N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6511565.png)
![N-(3-chloro-4-methoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6511569.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6511577.png)